Isosilybin A

描述

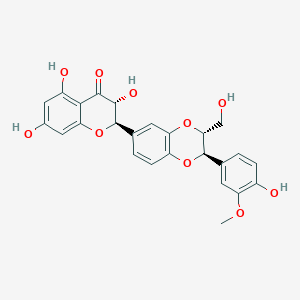

Isosilybin A is a flavonolignan compound isolated from the seeds of the milk thistle plant, Silybum marianum. It is one of the major constituents of silymarin, a mixture of flavonolignans known for their medicinal properties, particularly for liver protection. This compound has been studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities .

准备方法

合成路线和反应条件

异丝裂苷 A 的合成涉及多个步骤,包括形成查尔酮中间体,然后环化形成苯并吡喃酮环。 已采用生物模拟策略来实现异丝裂苷 A 的全合成,利用不对称 Sharpless 双羟化反应和 Mitsunobu 倒置转化选择性地合成苯并二恶烷环系 .

工业生产方法

异丝裂苷 A 的工业生产通常涉及使用极性有机溶剂(如丙酮、乙醇、甲醇或乙酸乙酯)从水飞蓟种子中提取水飞蓟素。 然后纯化提取物以分离异丝裂苷 A 及其他黄酮木脂素 .

化学反应分析

反应类型

异丝裂苷 A 会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物以增强其生物利用度和治疗效果至关重要 .

常用试剂和条件

参与异丝裂苷 A 反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及卤代烷等取代试剂。 反应通常在受控条件下进行,以确保形成所需的产物 .

主要产物

异丝裂苷 A 反应形成的主要产物包括其羟基化、糖基化和硫酸化衍生物。 与母体化合物相比,这些衍生物通常表现出改善的药理特性 .

科学研究应用

Pharmacological Properties

Isosilybin A is recognized for several pharmacological effects:

- PPAR-gamma Agonism : It is identified as the first flavonolignan to act as a PPAR-gamma agonist, influencing lipid metabolism and insulin sensitivity .

- Anti-inflammatory Effects : The compound exhibits strong anti-inflammatory properties by inhibiting the NF-kappaB signaling pathway, which is crucial in inflammation and immune responses .

- Antiviral Activity : this compound has demonstrated efficacy against hepatitis C virus (HCV), suggesting its potential role in managing viral infections .

- Antioxidant Activity : It possesses antioxidant properties that may protect cells from oxidative stress, contributing to its hepatoprotective effects .

Case Studies and Clinical Research

Numerous studies have investigated the applications of this compound in clinical settings:

- Prostate Cancer Treatment : In vitro studies demonstrated that this compound significantly inhibited the proliferation of prostate cancer cells. It was shown to induce apoptosis through specific pathways involving caspases and poly (ADP-ribose) polymerase cleavage . These findings suggest a promising role for this compound in prostate cancer therapy.

- Hepatoprotection : Clinical trials involving milk thistle extracts containing this compound have reported benefits for patients with liver diseases, including hepatitis C. These studies indicate that this compound may enhance liver function and reduce liver damage caused by toxins or viral infections .

Data Table: Summary of Research Findings

作用机制

异丝裂苷 A 的作用机制涉及多个分子靶标和通路。它通过以下方式发挥其作用:

抗氧化活性: 清除自由基并减少氧化应激。

抗炎活性: 抑制促炎细胞因子和酶的产生。

相似化合物的比较

异丝裂苷 A 在结构上类似于水飞蓟素中发现的其他黄酮木脂素,例如水飞蓟宾 A、水飞蓟宾 B、异丝裂苷 B、水飞蓟素和水飞蓟宁。它在特定的立体化学和生物活性方面是独特的。 与异丝裂苷 B 相比,异丝裂苷 A 已显示出对前列腺癌细胞具有明显的抗增殖和细胞毒性作用 .

类似化合物列表

- 水飞蓟宾 A

- 水飞蓟宾 B

- 异丝裂苷 B

- 水飞蓟素

- 水飞蓟宁

您还想了解有关异丝裂苷 A 的其他信息吗?

生物活性

Isosilybin A, a flavonolignan derived from the milk thistle plant (Silybum marianum), is recognized for its significant biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Overview of this compound

This compound is one of the diastereomers of silybin, which is a principal component of silymarin. Silymarin is known for its hepatoprotective properties, but recent studies have highlighted the anticancer potential of its constituents, particularly this compound and B.

This compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells and modulation of various signaling pathways.

Apoptosis Induction

Research has demonstrated that this compound can induce apoptosis via both extrinsic and intrinsic pathways. For instance:

- Extrinsic Pathway : Increases in death receptor 5 (DR5) and cleaved caspase-8 levels were observed in prostate cancer (PCA) cell lines treated with this compound, indicating activation of the extrinsic apoptotic pathway .

- Intrinsic Pathway : Activation of caspase-9 and caspase-3 was noted, further supporting the role of this compound in promoting apoptosis through intrinsic mechanisms .

Effects on Cancer Cell Lines

This compound has been extensively studied in various human prostate cancer cell lines, including LNCaP, LAPC4, and 22Rv1. The compound has shown significant antiproliferative effects:

- Cell Growth Inhibition : Treatment with this compound (90–180 μM) resulted in a marked increase in apoptotic cells across these cell lines, with increases in apoptotic populations ranging from 2.7 to 5.6 times after 24 to 48 hours .

- Cell Cycle Arrest : this compound treatment led to G1 phase arrest in PCA cells by downregulating cyclins D1, D3, E, and A while increasing levels of p21 and p27 .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several studies have highlighted the efficacy of this compound in clinical and preclinical settings:

- Prostate Cancer Study : In a study examining the effects on human prostate carcinoma cells, this compound was found to decrease nuclear levels of NF-κB components (p50 and p65), suggesting its role in inhibiting pro-survival signaling pathways .

- Comparative Analysis : Research comparing the effects of isosilybins A and B indicated that while both compounds induce apoptosis and cell cycle arrest, their potency varies across different cancer types, with this compound showing selective toxicity towards malignant cells compared to non-neoplastic cells .

属性

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQAOULAVFHKBX-HKTJVKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453675 | |

| Record name | Isosilibinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142796-21-2 | |

| Record name | Isosilybin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosilibinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSILYBIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHN3Q9H3DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Isosilybin A exert its anticancer effects?

A1: this compound induces apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways involved in cell survival and proliferation. Research suggests it achieves this by:

- Inhibiting Akt signaling: this compound decreases the levels of phosphorylated Akt (serine-473), a key protein kinase involved in cell growth and survival. []

- Suppressing NF-κB activity: It reduces the nuclear levels of NF-κB components (p50 and p65), hindering the activity of this transcription factor, which plays a crucial role in inflammation and cancer development. []

- Targeting the androgen receptor (AR): this compound downregulates AR expression, affecting the signaling pathway crucial for prostate cancer cell growth, particularly in androgen-dependent cancers. Notably, this downregulation occurs independently of caspase activation. []

Q2: What is the temporal sequence of events following this compound treatment in prostate cancer cells?

A2: Studies using temporal kinetics analysis revealed that this compound's primary effect is on the AR. A decrease in AR levels was observed as early as 4 hours post-treatment. This was followed by caspase activation and the induction of apoptosis, both becoming evident after 12 hours. []

Q3: Does this compound demonstrate selectivity towards cancer cells?

A3: Yes, Isosilybin B and this compound exhibit significantly lower antiproliferative and cytotoxic effects in non-neoplastic human prostate epithelial cells (PWR-1E) compared to prostate cancer cell lines (LNCaP and 22Rv1), indicating a degree of selectivity towards transformed cells. []

Q4: Beyond its anticancer effects, does this compound interact with other cellular targets?

A4: Yes, this compound has been identified as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). [] It binds to PPARγ, causing transactivation and potentially influencing glucose and lipid metabolism. This finding suggests therapeutic potential beyond cancer treatment.

Q5: How does this compound impact cholesterol efflux?

A5: this compound induces the expression of ATP-binding cassette transporter A1 (ABCA1) in THP-1 macrophages. [] ABCA1 is a crucial transporter protein involved in cholesterol efflux. This finding, coupled with its PPARγ agonist activity, suggests potential benefits for cardiovascular health.

Q6: What is the molecular formula and weight of this compound?

A6: While the provided texts don't explicitly state the molecular formula and weight, they mention that this compound is a diastereoisomer of silybin A. Based on this information and external sources, we can deduce:

Q7: How was the complete stereochemical assignment of this compound determined?

A7: The complete stereochemistry of this compound, including its absolute configuration at C-2, C-3, C-7', and C-8', was elucidated through a combination of techniques: [, , ]

Q8: Are there formulations that improve the bioavailability of this compound?

A8: While the texts don't directly compare formulations for this compound, research has explored improving the bioavailability of its related compound, silibinin. For example, a phase I clinical trial investigated a silybin-phytosome formulation in prostate cancer patients, which showed enhanced bioavailability compared to unformulated silibinin. [] Similar formulation strategies might be applicable to Isilybin A to overcome its limited bioavailability.

Q9: What is known about the absorption and metabolism of this compound in humans?

A9: Pharmacokinetic studies on milk thistle extracts in humans reveal that this compound, like other silymarin flavonolignans, undergoes rapid absorption and elimination. [] It is extensively metabolized, primarily via sulfation and glucuronidation, leading to the formation of conjugated metabolites. These metabolites are the predominant forms found in plasma, with significantly higher AUC0→∞ values compared to the free (unconjugated) forms. [] The disposition of this compound appears to be stereoselective, as its clearance differs from its diastereoisomer, Isosilybin B. []

Q10: Has the anticancer activity of this compound been demonstrated in animal models?

A10: Yes, this compound exhibits promising anticancer activity in vivo. For instance, oral administration of this compound effectively inhibits the growth of human prostate cancer DU145 xenografts in athymic nude mice. [, ] Furthermore, it demonstrates anti-angiogenic properties, suppressing tumor growth by targeting VEGF-VEGFR signaling and inhibiting angiogenesis biomarkers. []

Q11: Are there clinical trials evaluating the efficacy of this compound?

A11: While the provided texts do not mention clinical trials specifically investigating this compound, they highlight a phase I clinical trial examining the pharmacokinetics of silybin-phytosome in prostate cancer patients. [] Additionally, studies have investigated the effects of standardized silymarin, which contains this compound, in patients with chronic hepatitis C, although the specific contribution of this compound to the observed effects remains unclear. [, , ] Further clinical investigations are warranted to determine the therapeutic potential of this compound in various disease contexts.

Q12: What analytical techniques are commonly employed to quantify this compound?

A12: Several analytical techniques have been used to identify, separate, and quantify this compound and other silymarin components in various matrices:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, is widely used for the separation and quantification of this compound in milk thistle extracts, biological samples, and formulations. [, , , , ]

- Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS): This highly sensitive and specific technique is used for quantifying this compound and its metabolites in complex biological matrices like human serum. [, ]

- Capillary electrophoresis (CE): CE provides an alternative method for separating and quantifying this compound and other flavonolignans in silymarin, offering high resolution and efficiency. []

Q13: Does the presence or absence of specific functional groups within the this compound molecule influence its activity?

A13: While the provided texts don't delve into detailed SAR studies focusing on specific functional groups within this compound, research on related flavonolignans suggests that modifications to the core structure can significantly impact their biological activities. [] Future studies should systematically investigate the impact of modifying individual functional groups within this compound to gain a more comprehensive understanding of its SAR profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。